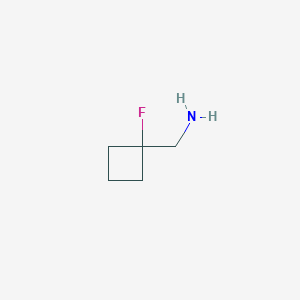(1-Fluorocyclobutyl)methanamine
CAS No.: 883311-84-0
Cat. No.: VC3086221
Molecular Formula: C5H10FN
Molecular Weight: 103.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 883311-84-0 |
|---|---|
| Molecular Formula | C5H10FN |
| Molecular Weight | 103.14 g/mol |
| IUPAC Name | (1-fluorocyclobutyl)methanamine |
| Standard InChI | InChI=1S/C5H10FN/c6-5(4-7)2-1-3-5/h1-4,7H2 |
| Standard InChI Key | RZWAZRQVBUSOLT-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CN)F |
| Canonical SMILES | C1CC(C1)(CN)F |
Introduction
Physical and Chemical Properties
The physical and chemical properties of (1-Fluorocyclobutyl)methanamine provide essential information for researchers working with this compound. The following table summarizes the key properties of the free base form:
| Property | Value |
|---|---|
| CAS Number | 883311-84-0 |
| Molecular Formula | C₅H₁₀FN |
| Molecular Weight | 103.138 g/mol |
| Density | 1.0±0.1 g/cm³ |
| Boiling Point | 116.2±13.0 °C at 760 mmHg |
| Flash Point | 25.9±7.8 °C |
| LogP | 0.36 |
| Vapor Pressure | 18.4±0.2 mmHg at 25°C |
| Index of Refraction | 1.441 |
| Exact Mass | 103.079727 |
For comparison, the hydrochloride salt form has distinct properties:
| Property | Value |
|---|---|
| CAS Number | 1462885-81-9 |
| Molecular Formula | C₅H₁₁ClFN |
| Molecular Weight | 139.5989 g/mol |
The relatively low molecular weight and moderate LogP value (0.36) suggest that the compound possesses a balance between hydrophilic and lipophilic properties, which could be advantageous for certain pharmaceutical applications . The boiling point of 116.2±13.0 °C indicates its volatility, while the flash point of 25.9±7.8 °C suggests caution should be exercised when handling this compound at room temperature .
Synthesis Methodologies
The synthesis of (1-Fluorocyclobutyl)methanamine and its hydrochloride salt has been documented in scientific literature, with specific reaction conditions and methodologies. The following describes a validated synthesis approach for the hydrochloride form:
Two-Stage Synthesis Process
The synthesis proceeds through a two-stage process with the following reaction conditions:
Stage 1: Reduction of azide precursor
-
Starting material: 1-azidomethyl-1-fluorocyclobutane
-
Catalyst: Palladium on carbon (20 wt%)
-
Solvent: Ethyl acetate
-
Temperature: 20°C
-
Pressure: 3750.38 Torr (approximately 5 bar of hydrogen)
Stage 2: Salt formation
Structural Characteristics
Molecular Structure
(1-Fluorocyclobutyl)methanamine features a four-membered cyclobutyl ring with a fluorine atom and an aminomethyl group both attached to the same carbon atom. This tertiary carbon center represents a key structural feature of the molecule. The SMILES notation for this compound is NCC1(CCC1)F, which encodes the structural arrangement of atoms .
The cyclobutyl ring inherently possesses ring strain due to its four-membered structure, which influences the reactivity of the compound. The presence of the fluorine atom introduces electronic effects that can alter the chemical behavior of both the cyclobutyl ring and the aminomethyl group through inductive effects .
Conformational Properties
Comparison with Structural Analogues
The structural characteristics of (1-fluorocyclobutyl)methanamine can be better understood by comparing it with structural analogues. Though limited information is available from the search results, we can infer that the following structural features would distinguish this compound from related molecules:
-
The presence of a cyclobutyl ring versus other ring sizes affects ring strain and reactivity
-
The position of the fluorine atom influences electronic properties and potential hydrogen bonding
-
The methanamine group provides a primary amine functionality for chemical transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume